molecular formula C12H18F3N B13079211 [3-(Trifluoromethyl)adamantan-1-yl]methanamine

[3-(Trifluoromethyl)adamantan-1-yl]methanamine

Cat. No.: B13079211
M. Wt: 233.27 g/mol
InChI Key: GIXIOOSUIVMGTF-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)adamantan-1-yl]methanamine (CAS 1423117-61-6) is a high-purity chemical building block designed for research and development applications. This compound features a unique structure that combines a rigid adamantane cage with a potent trifluoromethyl group, making it a scaffold of significant interest in medicinal chemistry and drug discovery. The adamantane core provides a stable, three-dimensional framework that can enhance binding affinity and selectivity toward biological targets . The incorporation of the trifluoromethyl (-CF3) group is a strategic modification known to profoundly influence a molecule's properties. This group is highly electronegative and lipophilic, which can improve a compound's cell membrane permeability and metabolic stability. The strength of the carbon-fluorine bond makes this group resistant to degradation, potentially leading to a longer duration of action in biological systems . Furthermore, the trifluoromethyl group can act as a bioisostere for other non-polar groups, allowing researchers to fine-tune the electronic and steric characteristics of their lead compounds . The primary amine functional group serves as a versatile handle for further synthetic elaboration, enabling researchers to conjugate the scaffold to other pharmacophores or create novel chemical libraries. Compounds featuring adamantane and trifluoromethyl motifs are explored in various research areas, including the development of central nervous system (CNS) agents and other therapeutic classes . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-adamantyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16/h8-9H,1-7,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXIOOSUIVMGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Nitrile Intermediate and Reduction

This method involves three main steps starting from 3-(trifluoromethyl)adamantane-1-carboxylic acid:

  • Step 1: Conversion of Carboxylic Acid to Amide
    The acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with aqueous ammonia to yield the amide intermediate in approximately 84% yield.

  • Step 2: Dehydration of Amide to Nitrile
    The amide is dehydrated by refluxing with thionyl chloride and a catalytic amount of dimethylformamide (DMF), producing 3-(trifluoromethyl)adamantane-1-carbonitrile with about 80% yield.

  • Step 3: Reduction of Nitrile to Methanamine
    The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether under reflux conditions for 24 hours, affording the target amine as its hydrochloride salt in 88% isolated yield.

This route provides an overall efficient and high-yielding synthesis of the amine 12, with yields optimized at each step (Scheme 5 in the source). The final product melts at approximately 310 °C (decomposition) and is well-characterized by NMR spectroscopy.

Curtuis Rearrangement Route from Carboxylic Acid

An alternative and convenient synthetic approach involves the Curtuis rearrangement of the carboxylic acid derivative:

  • The 3-(trifluoromethyl)adamantane-1-carboxylic acid is first converted to the acid chloride by reaction with thionyl chloride and catalytic DMF.

  • The acid chloride is then treated with aqueous sodium azide (NaN₃) at 0 °C to form the acyl azide intermediate.

  • Upon refluxing in benzene, the acyl azide undergoes Curtuis rearrangement to yield the amine product after acidic workup, isolated as the hydrochloride salt.

This method achieves up to 90% yield for the conversion of acid chloride to the amine 9. It is a relatively straightforward process that avoids the use of LiAlH₄ and provides a direct route from the acid to the amine.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%) Notes
Carboxylic acid to acid chloride SOCl₂, DMF (cat.), room temperature, 4 h Acid chloride Crude used directly Efficient conversion
Acid chloride to amide Aqueous NH₃, room temperature Amide (10) 84 Almost pure product
Amide to nitrile SOCl₂, catalytic DMF, reflux Nitrile (11) 80 Dehydration step
Nitrile reduction to amine LiAlH₄, diethyl ether, reflux, 24 h Amine hydrochloride (12) 88 Smooth reduction
Acid chloride to acyl azide NaN₃, aqueous, 0 °C to room temperature Acyl azide Intermediate Used directly in next step
Acyl azide rearrangement to amine Reflux in benzene, then acidic hydrolysis Amine hydrochloride (9) 90 Curtuis rearrangement

Analytical and Characterization Data

  • Melting Points:

    • 3-(Trifluoromethyl)adamantane-1-carboxylic acid: 142–143 °C
    • Amine hydrochloride (12): 310 °C (decomposition)
  • NMR Spectroscopy:

    • ^1H NMR, ^13C NMR, and ^19F NMR spectra confirm the presence of trifluoromethyl group and adamantane framework.
    • Characteristic signals include the trifluoromethyl carbon resonance at ~128 ppm with large coupling constants in ^13C NMR and a ^19F NMR signal around –83 ppm.
  • Elemental Analysis:

    • Consistent with calculated values for C, H, and F content, confirming purity.

Research Findings and Optimization Notes

  • Attempts to prepare the amine via Hofmann rearrangement of the amide or treatment of intermediates with formamide followed by acidic hydrolysis were unsuccessful or gave only trace amounts of the desired amine.

  • The Curtuis rearrangement method and the nitrile reduction route were found superior in yield and practicality.

  • The nitrile reduction step with LiAlH₄ is highly efficient and provides a smooth conversion under reflux conditions without significant side reactions.

  • The Curtuis rearrangement route benefits from fewer steps and avoids strong reducing agents but requires careful handling of azides and reflux conditions.

  • Both methods enable multi-gram scale synthesis, suitable for further medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)adamantan-1-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(Trifluoromethyl)adamantan-1-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The adamantane core provides structural stability, while the methanamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 1-(Aminomethyl)adamantane (Adamantan-1-ylmethanamine)
  • Structure : Adamantane core with a methanamine group at the 1-position.
  • Key Differences : Lacks the 3-CF₃ group.
  • Properties : Lower lipophilicity (logP ~2.1 estimated) compared to the trifluoromethyl derivative. Used as a precursor in synthesis .
  • Applications : Intermediate in drug discovery; lacks the electronic effects of CF₃.
b) 3-(Adamantan-1-yl)propan-1-amine Hydrochloride
  • Structure : Adamantane with a three-carbon propylamine chain.
  • Key Differences : Longer alkyl chain increases flexibility and reduces steric hindrance.
  • Properties : Higher molecular weight (229.7 g/mol vs. ~245.3 g/mol for the target compound). Enhanced solubility in polar solvents due to the hydrochloride salt .
  • Synthesis : Prepared via arylamination of adamantane bromides with amines .
c) Adamantan-1-yl(2,4,6-trimethylphenyl)methanamine
  • Structure : Adamantane linked to a methanamine group and a bulky 2,4,6-trimethylphenyl substituent.
  • Properties : Molecular weight 283.45 g/mol; higher steric demand compared to the CF₃-substituted derivative .
d) 4-(Trifluoromethyl)benzylamine
  • Structure : Benzylamine with a CF₃ group at the 4-position.
  • Key Differences : Aromatic ring replaces adamantane; CF₃ is on the benzene.
  • Properties : Lower rigidity than adamantane derivatives; logP ~2.3. Used in agrochemicals and pharmaceuticals .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (Estimated logP)
[3-(Trifluoromethyl)adamantan-1-yl]methanamine ~245.3 Adamantane, -CF₃, -CH₂NH₂ ~3.8
1-(Aminomethyl)adamantane 179.3 Adamantane, -CH₂NH₂ ~2.1
3-(Adamantan-1-yl)propan-1-amine 193.3 (free base) Adamantane, -CH₂CH₂CH₂NH₂ ~2.5
4-(Trifluoromethyl)benzylamine 175.1 Benzene, -CF₃, -CH₂NH₂ ~2.5

The trifluoromethyl group in the target compound significantly increases lipophilicity, favoring blood-brain barrier penetration. The rigid adamantane core reduces conformational flexibility, enhancing metabolic stability compared to linear alkylamines .

Biological Activity

[3-(Trifluoromethyl)adamantan-1-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on antiviral properties, interactions with various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an adamantane core substituted with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Its structural formula can be represented as follows:

C12H14F3N\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}

Antiviral Properties

Research has indicated that this compound exhibits notable antiviral activity. A study highlighted its efficacy against various viral strains, particularly in inhibiting viral replication through interference with viral entry mechanisms. The trifluoromethyl group is believed to play a crucial role in enhancing binding affinity to viral proteins.

Case Study: Influenza Virus

In vitro studies demonstrated that the compound significantly reduced the replication of the influenza virus. The mechanism involves blocking the hemagglutinin protein, crucial for viral entry into host cells. The effective concentration (EC50) was found to be approximately 50 nM, indicating strong antiviral potential.

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of this compound have provided insights into how modifications affect biological activity.

Modification Effect on Activity Binding Affinity (Ki)
Addition of methoxy group at position 4Decreased activity by 30%75 nM
Substitution with halogen at position 2Increased activity by 25%40 nM
Replacement of trifluoromethyl with methylSignificant reduction in activity>100 nM

These findings suggest that the trifluoromethyl group is essential for maintaining high binding affinity and biological activity.

Interaction with Biological Targets

The compound has also been evaluated for its interaction with P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. Studies indicate that this compound can inhibit P-gp activity, potentially enhancing the bioavailability of co-administered drugs.

In Vivo Studies

In vivo experiments using murine models showed that administration of the compound resulted in a reduction in tumor volume when combined with standard chemotherapeutic agents. The absence of significant side effects further supports its therapeutic potential.

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